3-Bromo-6-chloro-5-phenylpyrazin-2-amine
Description
3-Bromo-6-chloro-5-phenylpyrazin-2-amine is a halogenated pyrazine derivative with a phenyl substituent at position 5. Its molecular formula is C₁₀H₇BrClN₃, and it features a pyrazine core substituted with bromine (position 3), chlorine (position 6), and a phenyl group (position 5).
Properties
IUPAC Name |
3-bromo-6-chloro-5-phenylpyrazin-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrClN3/c11-8-10(13)15-9(12)7(14-8)6-4-2-1-3-5-6/h1-5H,(H2,13,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXSWTIAYIMAGTL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(N=C(C(=N2)Br)N)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrClN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.54 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Regioselectivity in Halogenation Reactions
Halogenation of pyrazines typically occurs at positions activated by electron-donating groups. For example, amino groups at position 2 direct electrophilic bromination to position 3 due to resonance and inductive effects. Chlorination, however, often follows different pathways depending on the chlorinating agent. In the synthesis of 2-amino-3-bromo-6-chloropyrazine, N-chlorosuccinimide (NCS) selectively chlorinates position 6 when the amino group occupies position 2. Adapting this to introduce a phenyl group at position 5 would require pre-functionalization or post-synthetic coupling strategies.
Impact of Phenyl Substitution
The phenyl group at position 5 alters the electron density of the pyrazine ring, potentially deactivating positions 3 and 6 toward electrophilic attack. This necessitates the use of directing groups or transition metal catalysis to achieve regioselective bromination and chlorination. For instance, Suzuki-Miyaura coupling could introduce the phenyl group after halogenation, though this approach requires orthogonal protecting groups for the amine.
Synthetic Routes to 3-Bromo-6-Chloro-5-Phenylpyrazin-2-Amine
Sequential Halogenation and Phenyl Coupling
A plausible route involves synthesizing a dihalogenated pyrazinamine precursor followed by phenyl group introduction:
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Chlorination and Bromination of 2-Aminopyrazine :
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Phenyl Group Introduction via Cross-Coupling :
Table 1: Comparative Yields for Key Halogenation Steps
| Step | Reagents | Temperature | Yield |
|---|---|---|---|
| Chlorination | NCS, CH₃CN | 82°C | 92% |
| Diazotization/Bromination | NaNO₂, HBr/AcOH | 0°C | 87% |
Direct Functionalization of Pre-Substituted Pyrazines
An alternative approach starts with a phenyl-substituted pyrazine:
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Synthesis of 5-Phenyl-2-aminopyrazine :
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Regioselective Halogenation :
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Bromination at position 3 using Br₂ in acetic acid, followed by chlorination with NCS at position 6.
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This route risks over-halogenation due to the electron-withdrawing phenyl group, necessitating precise stoichiometric control.
Industrial-Scale Optimization Challenges
Purification and Byproduct Management
The patent CN108101857B highlights recrystallization as a key purification step for analogous compounds, avoiding column chromatography . For 3-bromo-6-chloro-5-phenylpyrazin-2-amine, mixed-solvent systems (e.g., petroleum ether/ethyl acetate) may achieve similar purity.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-6-chloro-5-phenylpyrazin-2-amine can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions, such as the Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyrazine derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
Medicinal Chemistry
Pharmaceutical Synthesis
3-Bromo-6-chloro-5-phenylpyrazin-2-amine serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. Its structure allows for modifications that can enhance biological activity against specific targets. For instance, it has been utilized in the development of selective inhibitors for protein tyrosine phosphatases, such as SHP2, which is implicated in cancer progression. A study demonstrated that derivatives of this compound exhibited significant cytotoxic effects on human cancer cell lines, including MCF7 and HCT116, highlighting its potential in anticancer drug development .
Case Study: SHP2 Inhibitors
In a study focused on SHP2 inhibitors, 3-bromo-6-chloro-5-phenylpyrazin-2-amine was synthesized and evaluated for its efficacy. The results indicated that certain derivatives showed promising activity against cancer cell lines, with notable reductions in cell viability observed at specific concentrations (e.g., 0.001 µM and 1 µM) over various time points .
Materials Science
Organic Semiconductors
The electronic properties of 3-bromo-6-chloro-5-phenylpyrazin-2-amine make it suitable for applications in materials science, particularly in the development of organic semiconductors. Its ability to facilitate charge transport is being investigated for use in organic light-emitting diodes (OLEDs) and organic photovoltaic cells. The incorporation of halogen atoms enhances the compound's electronic characteristics, making it a valuable component in advanced material formulations.
Biological Research
Biological Pathway Probes
This compound is also used as a probe in biological research to study molecular interactions and signaling pathways. Its ability to bind selectively to certain biomolecules allows researchers to investigate complex biological systems and mechanisms. For example, it has been employed to explore the Ras/MAPK pathway's activation mechanisms, which are critical in cell proliferation and differentiation .
Summary of Applications
Mechanism of Action
The mechanism of action of 3-Bromo-6-chloro-5-phenylpyrazin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
The following analysis compares 3-bromo-6-chloro-5-phenylpyrazin-2-amine with structurally related compounds, focusing on substituent effects, reactivity, and applications.
Structural and Substituent Comparisons
Table 1: Key Structural Features and Properties
Key Observations:
- Positional Isomerism : Compounds like 5-bromo-3-chloropyrazin-2-amine (similarity 0.98) differ in halogen positions, altering reactivity in cross-coupling reactions .
- Substituent Effects :
- Phenyl Group : Enhances hydrophobic interactions and π-π stacking, critical in drug design or materials science.
- Iodine vs. Phenyl : Iodine’s heavy atom facilitates crystallographic studies but increases molecular weight .
- Methyl/Methoxy Groups : Electron-donating substituents (e.g., CH₃, OCH₃) increase electron density on the ring, favoring electrophilic substitution reactions .
Reactivity Trends:
- Electrophilic Aromatic Substitution : Phenyl-substituted pyrazines are less reactive than methyl/methoxy analogs due to electron withdrawal by halogens.
- Cross-Coupling Efficiency : Bromine at position 3 (pyrazine) or 2 (pyridine) influences reaction rates in Pd-catalyzed couplings .
Physicochemical and Application Comparisons
- Solubility : Phenyl and iodine substituents reduce aqueous solubility compared to methyl or methoxy groups.
- Biological Activity: Pyrazine derivatives are explored as antitrypanosomal agents (e.g., 8-aryl-6-chloroimidazo[1,2-a]pyridines), while phenyl-substituted analogs may target kinase inhibitors .
- Material Science : Heavy atoms (e.g., iodine) improve X-ray diffraction quality, aiding in crystal structure determination via SHELX programs .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 3-Bromo-6-chloro-5-phenylpyrazin-2-amine, and how can reaction yields be improved?
- Methodology : A modified Sandmeyer reaction using NaNO₂ in HBr at 0°C is effective, as demonstrated in the synthesis of 5-bromo-3,6-dichloropyrazine 2-amine (79% yield via flash column chromatography with PE/EA 20:1) . Key variables include strict temperature control (0°C), slow addition of nitrosating agents, and quenching with ice-cold KOH to minimize side reactions. Optimization studies suggest extending stirring time post-reagent addition (e.g., 1.5 hours) improves halogen retention .
Q. Which spectroscopic techniques are most reliable for structural confirmation of halogenated pyrazinamines?
- Methodology :
- 13C NMR : Critical for identifying aromatic carbon environments (e.g., δ 146.84 and 136.49 ppm for pyrazine carbons) .
- TLC (Rf values) : Use silica gel with PE/EA 20:1 to monitor reaction progress (Rf = 0.70 for related compounds) .
- Mass Spectrometry : High-resolution MS (HRMS) resolves isotopic patterns for bromine/chlorine differentiation.
Advanced Research Questions
Q. How can density functional theory (DFT) predict the reactivity of 3-Bromo-6-chloro-5-phenylpyrazin-2-amine in cross-coupling reactions?
- Methodology : Apply the Colle-Salvetti correlation-energy density functional to model electron density and local kinetic energy . For example:
- Calculate Fukui indices to identify nucleophilic/electrophilic sites.
- Simulate Pd-catalyzed Suzuki-Miyaura coupling pathways, comparing activation energies for Br vs. Cl substitution.
- Validate predictions with experimental regioselectivity data (e.g., HPLC monitoring of coupling products) .
Q. How should researchers resolve contradictions between experimental and computational spectroscopic data?
- Methodology :
- Step 1 : Cross-validate NMR shifts using solvent correction protocols (e.g., CDCl3 vs. DMSO-d6 effects on deshielding).
- Step 2 : Re-examine crystal packing (via SHELX-refined X-ray structures) to assess intermolecular interactions distorting spectral predictions .
- Step 3 : Perform ab initio NMR calculations (e.g., GIAO-DFT) with solvent models to reconcile discrepancies .
Q. What strategies are effective for evaluating the biological activity of halogenated pyrazinamines?
- Methodology :
- Target Identification : Use molecular docking (AutoDock Vina) to screen kinase or GPCR targets, leveraging the phenylpyrazine scaffold’s π-stacking potential .
- In Vitro Assays :
- Measure IC₅₀ against cancer cell lines (e.g., MTT assay) with SAR analysis of Br/Cl substitutions.
- Assess metabolic stability via liver microsome incubation (LC-MS quantification of parent compound degradation) .
Q. What crystallographic challenges arise in determining the solid-state structure of this compound?
- Methodology :
- Data Collection : Use synchrotron radiation for small crystals (<0.1 mm) to enhance resolution.
- Refinement : Apply SHELXL-2018 with anisotropic displacement parameters for heavy atoms (Br/Cl). Twinning or disorder in the phenyl ring may require TOPAS-Academic for multiphase modeling .
Methodological Considerations Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
